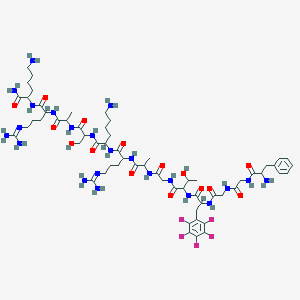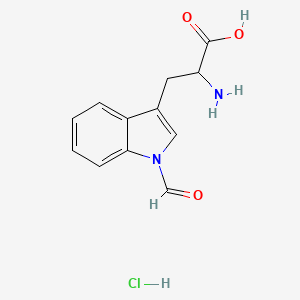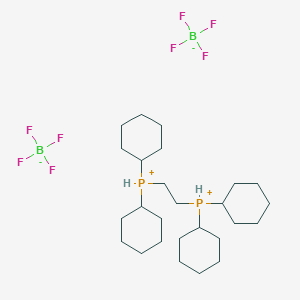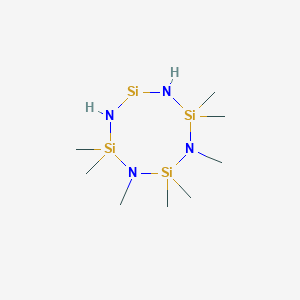
Trachyloban-18-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trachyloban-18-ol is a diterpene alcohol belonging to the trachylobane family of diterpenes. These compounds are characterized by their unique pentacyclic carbon skeleton and are naturally occurring in various plant species, particularly in the resin of Trachylobium verrucosum and other species within the Compositae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-ol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to trachylobane derivatives. For instance, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to enable selective conversion to higher functionalized trachylobanes . Key reactions include hydrogenation, Robinson annulation, and regioselective cyclopropane fragmentation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the scalable synthetic routes developed in research settings suggest potential for industrial application. The use of enantioselective synthesis and chemical oxidation methods could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Trachyloban-18-ol undergoes various chemical reactions, including:
Reduction: Hydrogenation is used to reduce specific functional groups during synthesis.
Substitution: Nucleophilic cyclopropanation is a key reaction in the synthesis of trachylobane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as palladium on carbon (Pd/C) and hydrogen (H₂) are used for hydrogenation.
Reduction: Ethyl acetate is used as a solvent to prevent overreduction of ketones.
Substitution: The De Mayo reaction is employed to generate the bicyclo[3.2.1]-octane moiety.
Major Products:
- Methyl ent-trachyloban-19-oate
- ent-3β-acetoxy-trachyloban-19-al
- Ciliaric acid
- 11-oxo-ent-trachyloban-19-oate
- Mitrephorone C
Aplicaciones Científicas De Investigación
- Chemistry: Used as intermediates in the synthesis of complex natural products .
- Biology: Exhibits cytotoxic activity against certain cancer cell lines .
- Medicine: Potential therapeutic applications due to its biological activities .
- Industry: Potential use in the development of bioactive compounds for pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of trachyloban-18-ol involves its interaction with specific molecular targets and pathways. For instance, trachyloban-19-oic acid, a related compound, inhibits Photosystem II (PSII) at the level of QA to QB . This suggests that this compound may exert its effects through similar pathways, affecting electron transport and energy production in cells.
Comparación Con Compuestos Similares
Trachyloban-18-ol is part of a family of diterpenes that includes compounds such as:
- Trachyloban-19-oic acid
- Trachyloban-19-ol
- Poilaneic acid
- ent-Trachyloban-3β-ol
- ent-Trachyloban-3-one
Uniqueness: this compound is unique due to its specific pentacyclic structure and the presence of a hydroxyl group at the 18th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other trachylobane diterpenes.
Propiedades
Fórmula molecular |
C20H32O |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
[(1S,4S,5R,9S,10R,12R,13R)-5,9,13-trimethyl-5-pentacyclo[11.2.1.01,10.04,9.012,14]hexadecanyl]methanol |
InChI |
InChI=1S/C20H32O/c1-17(12-21)6-4-7-18(2)15(17)5-8-20-10-14-13(9-16(18)20)19(14,3)11-20/h13-16,21H,4-12H2,1-3H3/t13-,14?,15-,16+,17+,18-,19-,20+/m1/s1 |
Clave InChI |
MDAXHYLZZKTDDL-AUDCKRQLSA-N |
SMILES isomérico |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)C)CO |
SMILES canónico |
CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)


![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)






![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)


